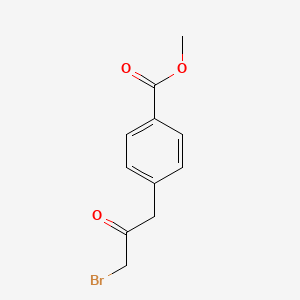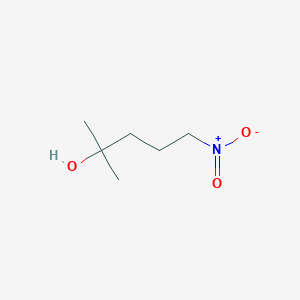
2-Methyl-5-nitropentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitropentan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a nitro group (-NO2) and a methyl group (-CH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitropentan-2-ol can be achieved through several methods. One common approach involves the nitration of 2-Methylpentan-2-ol using nitric acid. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nitropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-Methyl-5-nitropentan-2-one or 2-Methyl-5-nitropentanoic acid.
Reduction: Formation of 2-Methyl-5-aminopentan-2-ol.
Substitution: Formation of 2-Methyl-5-nitropentan-2-chloride or 2-Methyl-5-nitropentan-2-bromide.
Applications De Recherche Scientifique
2-Methyl-5-nitropentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitropentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitrohexan-2-ol: Similar structure but with an additional carbon atom in the chain.
2-Methyl-4-nitropentan-2-ol: Nitro group positioned on a different carbon atom.
2-Methyl-5-nitrobutan-2-ol: Shorter carbon chain.
Uniqueness
2-Methyl-5-nitropentan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a nitro group on the same carbon atom makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
79928-61-3 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-methyl-5-nitropentan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(2,8)4-3-5-7(9)10/h8H,3-5H2,1-2H3 |
Clé InChI |
HGGBYJGRYRWRBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


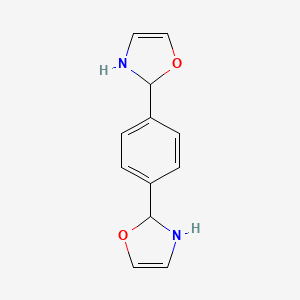
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
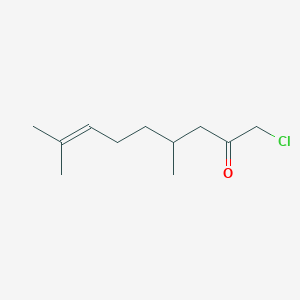
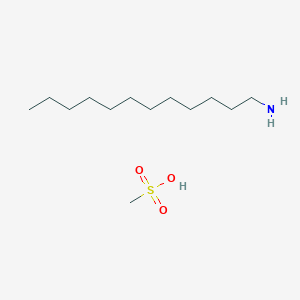


silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
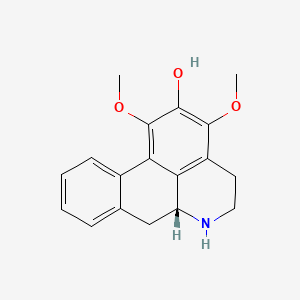
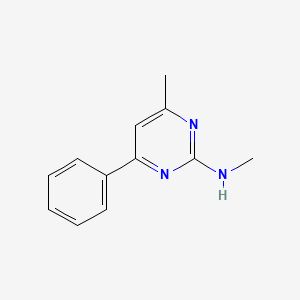

![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)

